8-Bromo-5-nitroisoquinolina

Descripción general

Descripción

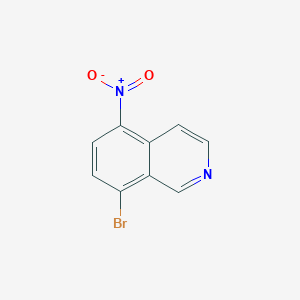

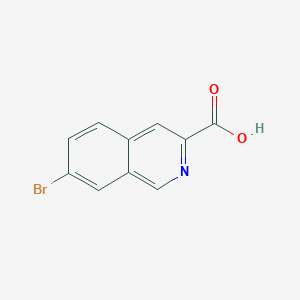

8-Bromo-5-nitroisoquinoline is a compound that is part of the isoquinoline family, characterized by the presence of a nitro group at the 5-position and a bromine atom at the 8-position of the isoquinoline ring system. This structure is a key intermediate in the synthesis of various pharmacologically active compounds and can be further functionalized to produce a wide range of derivatives with potential biological activities.

Synthesis Analysis

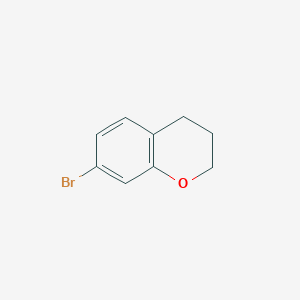

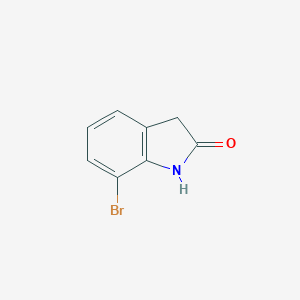

The synthesis of 8-Bromo-5-nitroisoquinoline derivatives can be achieved through a multi-step process starting from 8-hydroxyquinoline. The process involves electrophilic bromination, which introduces a bromine atom into the isoquinoline ring. The use of N-Bromosuccinimide is a common reagent for this purpose, leading to the formation of 5-Bromoisoquinoline, which can then be further nitrated to produce 5-Bromo-8-nitroisoquinoline . Additionally, a novel approach to synthesize C-8-brominated tetrahydroquinolines involves a stereospecific [3 + 3]-annulation of donor-acceptor cyclopropanes with nitrosoarenes, which can be conducted under mild conditions and offers a pathway to structurally diverse compounds .

Molecular Structure Analysis

The molecular structure of 8-Bromo-5-nitroisoquinoline consists of a heterocyclic isoquinoline core with a nitro group and a bromine atom as substituents. The positioning of these groups is crucial for the chemical reactivity and the potential biological activity of the compound. The presence of these electron-withdrawing groups can influence the electronic distribution within the molecule, which is important for its interactions with biological targets.

Chemical Reactions Analysis

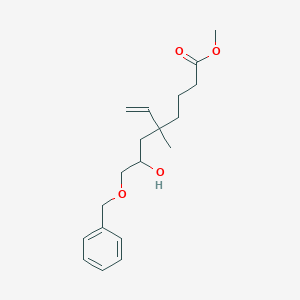

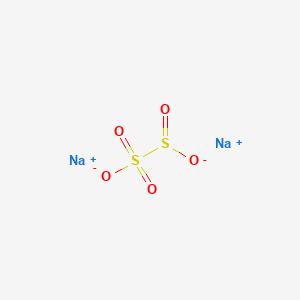

The chemical reactivity of 8-Bromo-5-nitroisoquinoline allows for further functionalization. For instance, the amino group can be introduced at the 5-position of the isoquinoline ring, leading to the formation of 5-amino-7-bromoquinolin-8-ol derivatives. These derivatives can then react with various sulfonylchlorides to produce sulfonate derivatives in a chemoselective manner . Such transformations are significant as they open the door to a wide array of chemical entities with potential pharmacological properties.

Physical and Chemical Properties Analysis

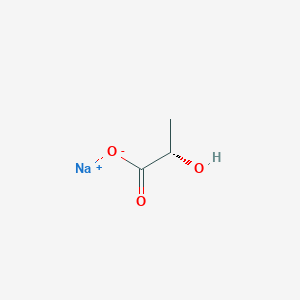

The physical and chemical properties of 8-Bromo-5-nitroisoquinoline and its derivatives are influenced by the presence of the nitro and bromo substituents. These groups can affect the compound's solubility, stability, and reactivity. The bromine atom, being a good leaving group, can participate in further chemical reactions, such as cross-coupling, to create more complex molecules. The nitro group can be reduced to an amino group, which can then be used for the synthesis of sulfonate derivatives, as mentioned earlier. These derivatives have been evaluated for their antimicrobial activities and have shown potent antibacterial and antifungal activities compared to standard drugs .

Aplicaciones Científicas De Investigación

Síntesis de compuestos farmacéuticos

8-Bromo-5-nitroisoquinolina: es un intermedio clave en la síntesis de varios compuestos farmacéuticos . Su estructura única permite la creación de moléculas complejas que pueden utilizarse en el desarrollo de fármacos. Por ejemplo, puede utilizarse en la síntesis de inhibidores de moléculas pequeñas que se dirigen a proteínas específicas dentro de las células cancerosas, lo que podría conducir a nuevas terapias contra el cáncer.

Investigación en química orgánica

En química orgánica, This compound sirve como bloque de construcción para la construcción de compuestos orgánicos más complejos . Los investigadores pueden modificar su estructura a través de diversas reacciones químicas, como el acoplamiento de Suzuki, para crear nuevas moléculas con posibles aplicaciones en la ciencia de los materiales o como catalizadores orgánicos novedosos.

Ciencia de los materiales

Se están explorando los derivados de este compuesto por sus propiedades eléctricas y ópticas, que podrían ser beneficiosas en el desarrollo de semiconductores orgánicos utilizados en células solares o diodos emisores de luz (LED) . Los grupos bromo y nitro dentro de la molécula pueden sustituirse o modificarse estratégicamente para alterar estas propiedades para aplicaciones específicas.

Estudios biológicos

This compound: se utiliza en estudios biológicos para comprender la interacción entre moléculas pequeñas y macromoléculas biológicas . Puede actuar como una sonda para estudiar los sitios de unión en las proteínas o utilizarse para sintetizar moléculas que pueden inhibir el crecimiento de bacterias o virus.

Aplicaciones industriales

En el sector industrial, este compuesto puede utilizarse para sintetizar tintes, pigmentos y otros materiales que requieren compuestos aromáticos estables con características electrónicas específicas . Su estructura robusta la hace adecuada para aplicaciones que exigen una alta estabilidad térmica y resistencia a la degradación.

Investigación ambiental

Los investigadores utilizan This compound para estudiar su impacto ambiental, en particular su comportamiento en el agua y el suelo, y su posible toxicidad para la vida acuática . Comprender su destino ambiental es crucial para evaluar los riesgos asociados con su uso y eliminación.

Safety and Hazards

Mecanismo De Acción

Target of Action

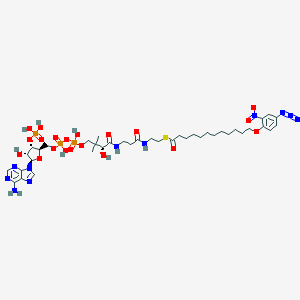

It is known that bromoisoquinoline derivatives, including 8-bromo-5-nitroisoquinoline, are key intermediates in the synthesis of pharmaceutical compounds .

Biochemical Pathways

Given its role as an intermediate in the synthesis of pharmaceutical compounds, it may be involved in a variety of biochemical reactions .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant, suggesting good bioavailability . It is also known to inhibit CYP1A2 and CYP2C19, which are important enzymes in drug metabolism .

Result of Action

As an intermediate in the synthesis of pharmaceutical compounds, its effects would likely depend on the specific compounds it is used to produce .

Propiedades

IUPAC Name |

8-bromo-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQCHGICDSWPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NC=CC2=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593222 | |

| Record name | 8-Bromo-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

252861-41-9 | |

| Record name | 8-Bromo-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-5-nitroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)